Evidence 1: 5-Bromonicotinamide Warhead Confers Caspase-3 Inhibitory Pharmacophore Absent in Benzamide and Sulfonamide Analogs
The 5-bromonicotinamide moiety, when incorporated into aspartyl aldehyde/ketone scaffolds, has been experimentally validated as a caspase-3 inhibitor warhead in a medicinal chemistry optimization program. Isabel et al. (2003) demonstrated that the 5-bromonicotinamide-capped aspartic acid aldehyde derivative inhibited caspase-3, with the 5-bromo substitution on the pyridine ring being critical for potency [1]. In contrast, the 2-bromobenzamide analog (CAS 1235001-42-9) and the cyclopropanesulfonamide analog (CAS not available) lack the nicotinamide recognition element required for caspase-3 engagement; the benzamide analog presents a phenyl ring without the pyridine nitrogen H-bond acceptor, while the sulfonamide analog replaces the amide altogether, abolishing the nicotinamide-like geometry [2].
| Evidence Dimension | Caspase-3 inhibitory pharmacophore presence |
|---|---|
| Target Compound Data | Contains 5-bromonicotinamide moiety—validated caspase-3 inhibitory warhead in aspartyl aldehyde/ketone series (Isabel et al., 2003) |
| Comparator Or Baseline | 2-Bromobenzamide analog (CAS 1235001-42-9): phenyl carboxamide lacks pyridine nitrogen; Cyclopropanesulfonamide analog: sulfonamide replaces carboxamide, non-nicotinamide geometry |
| Quantified Difference | Warhead class difference: nicotinamide (target) vs. benzamide vs. sulfonamide; SAR from Isabel et al. shows 5-bromo substitution on pyridine ring is essential for caspase-3 potency |
| Conditions | Caspase-3 biochemical assay; aspartyl aldehyde/ketone scaffold context (Bioorg Med Chem Lett, 2003) |
Why This Matters
For research programs targeting caspase-3 or related cysteine proteases, the 5-bromonicotinamide warhead provides a validated starting point for inhibitor design that is absent in benzamide or sulfonamide analogs, reducing the need for de novo pharmacophore identification.
- [1] Isabel E, Black WC, Bayly CI, et al. Nicotinyl aspartyl ketones as inhibitors of caspase-3. Bioorg Med Chem Lett. 2003;13(13):2137-2140. PMID: 12798321. View Source
- [2] CheMenu. CAS 1235001-42-9: N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-bromobenzamide (2-bromobenzamide analog). EvitaChem: N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide (sulfonamide analog). View Source
